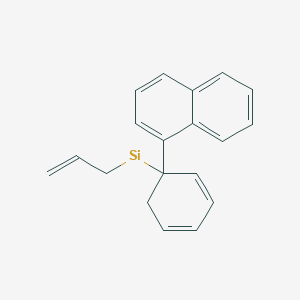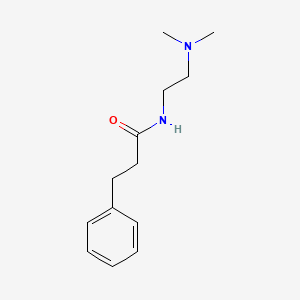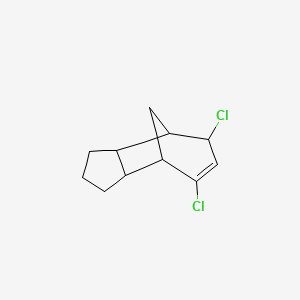
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene is a complex organic compound characterized by its unique structure, which includes a methanoazulene core with chlorine substituents at positions 5 and 7. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the methanoazulene core, followed by chlorination to introduce the chlorine atoms at the specified positions. Common reagents used in these reactions include chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. Advanced techniques such as catalytic hydrogenation and high-pressure reactors are employed to facilitate the cyclization and chlorination steps efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds within the structure.
Substitution: Chlorine atoms can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce dechlorinated or hydrogenated derivatives.
Applications De Recherche Scientifique
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloalkanes: Compounds like cyclohexane and cyclopentane share structural similarities but lack the chlorine substituents and methanoazulene core.
Methanoazulenes: Other methanoazulene derivatives with different substituents can be compared to highlight the unique properties conferred by the chlorine atoms.
Uniqueness
The presence of chlorine atoms at positions 5 and 7 in 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
64140-93-8 |
|---|---|
Formule moléculaire |
C11H14Cl2 |
Poids moléculaire |
217.13 g/mol |
Nom IUPAC |
8,10-dichlorotricyclo[5.3.1.02,6]undec-8-ene |
InChI |
InChI=1S/C11H14Cl2/c12-10-5-11(13)9-4-8(10)6-2-1-3-7(6)9/h5-10H,1-4H2 |
Clé InChI |
HIMXKZJCKBWLJP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C3CC2C(C=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
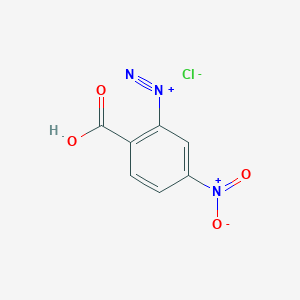

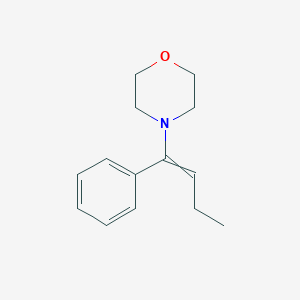
![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)
![1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride](/img/structure/B14489614.png)



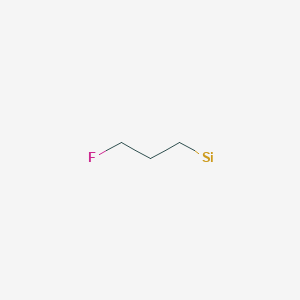

![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)
